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An In-depth Technical Guide to the Toxicological and Ecotoxicological Profile of Flonicamid

Introduction
Flonicamid, with the chemical name N-(cyanomethyl)-4-(trifluoromethyl)-3-

pyridinecarboxamide, is a systemic insecticide belonging to the pyridinecarboxamide chemical

class.[1][2] Developed for its high selectivity and efficacy against a wide range of sucking insect

pests, it has become a significant tool in integrated pest management (IPM) programs.[3][4]

Flonicamid operates via a unique mode of action, leading to the rapid cessation of feeding in

target insects, ultimately resulting in starvation and death.[3] This guide provides a

comprehensive overview of the toxicological and ecotoxicological properties of Flonicamid,

intended for researchers, scientists, and professionals in drug development and crop

protection.

Mechanism of Action in Target Insects
Flonicamid itself is a pro-insecticide, meaning it is converted into its biologically active form

after entering the target insect. The primary active metabolite is 4-trifluoromethylnicotinamide

(TFNA-AM). The Insecticide Resistance Action Committee (IRAC) classifies Flonicamid in its

own unique group, Group 29.

The mode of action centers on the disruption of chordotonal organs, which are critical sensory

receptors in insects responsible for hearing, balance, and spatial orientation. The active

metabolite, TFNA-AM, potently stimulates these organs. This action is functionally similar to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1672840?utm_src=pdf-interest
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.pomais.com/product/flonicamid-50-wdg-insecticide/
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report2015/FLONICAMID.pdf
https://www.researchgate.net/publication/6178561_Flonicamid_a_novel_insecticide_with_a_rapid_inhibitory_effect_on_aphid_feeding
https://www.chemicalbook.com/article/flonicamid-systemic-insecticide.htm
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.researchgate.net/publication/6178561_Flonicamid_a_novel_insecticide_with_a_rapid_inhibitory_effect_on_aphid_feeding
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/product/b1672840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


insecticides in Group 9 (e.g., pymetrozine), but it occurs at a different target site, upstream of

the TRPV channels that Group 9 insecticides act upon. This disruption of the chordotonal

organs interferes with nerve signaling, leading to a loss of coordination and an immediate halt

to feeding behavior, often within 30 minutes of exposure. The insect subsequently dies from

dehydration and starvation within a few days.
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Figure 1: Mechanism of action of Flonicamid in target insects.

Mammalian Toxicology Profile
An extensive battery of toxicological studies has been conducted to characterize the potential

hazards of Flonicamid to mammals.

Pharmacokinetics: Absorption, Distribution, Metabolism,
and Excretion (ADME)
In studies on rats, Flonicamid is rapidly absorbed following oral administration, with peak

plasma concentrations reached in under one hour at low doses. The compound is widely

distributed to tissues, with slightly higher concentrations observed in the liver, kidneys,

adrenals, and thyroid. Metabolism in rats involves the hydrolysis of the cyano and amide

functional groups. The parent compound, Flonicamid, is the main residue found in urine,

followed by the major metabolite TFNA-AM. Other minor metabolites include 4-

trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG).

Excretion is rapid, with 72-78% of the administered dose eliminated in the urine, primarily within

the first 24-48 hours. Studies have shown no evidence of bioaccumulation following repeated

dosing.
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Figure 2: Simplified metabolic pathway of Flonicamid in mammals.

Acute Toxicity
Flonicamid exhibits moderate acute oral toxicity and low dermal and inhalation toxicity. It is not

a skin sensitizer but can be a slight eye irritant.

Table 1: Acute Toxicity of Technical Grade Flonicamid

Study Type Species Result Classification Reference

Oral LD50 Rat 884 mg/kg bw
Moderate
Toxicity

Dermal LD50 Rat > 5000 mg/kg bw Low Toxicity

Inhalation LC50

(4-hr)
Rat > 4.9 mg/L Low Toxicity

Skin Irritation Rabbit Non-irritating -

Eye Irritation Rabbit Slightly irritating -

| Skin Sensitization | Guinea Pig | Not a sensitizer | - | |
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Sub-chronic and Chronic Toxicity
The primary target organs identified in repeat-dose studies in rats, mice, and dogs are the liver

and kidneys. Observed effects include increased organ weights, hyaline droplet deposition in

the kidneys of male rats, nephritis, and centrilobular hepatocellular hypertrophy.

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELs) from Repeat-Dose Studies

Study Duration
/ Type

Species NOAEL
Key Effects at
LOAEL

Reference

90-Day Oral Rat
100 ppm
(males), 500
ppm (females)

Kidney toxicity
in males
(hyaline
droplets)

1-Year Oral Dog 1000 ppm

Effects on

kidney, adrenals,

and thymus

2-Year

Chronic/Carcinog

enicity

Rat

100 ppm

(males), 200

ppm (females)

Kidney and liver

effects

| 78-Week Carcinogenicity | Mouse | 80 ppm | Increased hyperplasia/hypertrophy of bronchiolar

epithelial cells | |

Genotoxicity and Mutagenicity
Flonicamid has been tested in a comprehensive battery of in vitro and in vivo genotoxicity

assays. The results have consistently been negative, indicating no evidence of mutagenic or

genotoxic potential.

Table 3: Summary of Genotoxicity Studies for Flonicamid
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Assay Type Test System Result Reference

Bacterial Reverse

Mutation (Ames

Test)

S. typhimurium, E.
coli

Negative

In Vitro Mammalian

Chromosome

Aberration

Chinese Hamster

Lung (CHL) Cells
Negative

In Vitro Mammalian

Cell Gene Mutation

Mouse Lymphoma

L5178Y cells
Negative

In Vivo Mammalian

Erythrocyte

Micronucleus

Mouse Bone Marrow Negative

| In Vivo Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative | |

Carcinogenicity
The U.S. EPA has classified Flonicamid as having "suggestive evidence of carcinogenicity, but

not sufficient to assess human carcinogenic potential". This classification is based on the

observation of an increased incidence of lung tumors (alveolar/bronchiolar adenomas and

carcinomas) in susceptible CD-1 mice. These tumors are considered to be the result of a

mitogenic mode of action that is species- and strain-specific, and therefore of low relevance to

humans. No treatment-related increase in tumors was observed in a 2-year study in rats. For

risk assessment, a non-linear, reference dose (RfD) approach is used, which is considered

protective for any potential carcinogenic effects.

Reproductive and Developmental Toxicity
Flonicamid has been evaluated for its potential to cause reproductive and developmental

effects. There is no evidence of increased susceptibility of developing young.

Rat Developmental Study: Developmental effects (increased incidence of cervical ribs) were

observed only at doses that also caused maternal toxicity (liver and kidney effects). The

NOAEL for both maternal and developmental toxicity was 100 mg/kg bw/day.
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Rabbit Developmental Study: No developmental effects were observed at any dose level,

including those that produced maternal toxicity. The NOAEL for maternal toxicity was 7.5

mg/kg bw/day, based on decreased body weight and feed consumption at higher doses. The

NOAEL for developmental toxicity was 25 mg/kg bw/day (highest dose tested).

Rat Two-Generation Reproduction Study: No adverse effects on reproduction were

observed.

Neurotoxicity and Immunotoxicity
Specific acute and subchronic neurotoxicity studies in rats showed no evidence of neurotoxic

effects. Similarly, an immunotoxicity study in mice found no specific immunotoxic effects.

Therefore, Flonicamid is not considered to be neurotoxic or immunotoxic.

Ecotoxicological Profile
Flonicamid is characterized by its selectivity, showing high efficacy against target pests while

having a favorable profile for many non-target organisms.

Environmental Fate
Soil: Flonicamid degrades relatively quickly in soil under aerobic conditions. The DT50 (time

to 50% dissipation) values range from approximately 0.7 to 2.4 days. Major degradation

products include TFNA, TFNA-OH, and TFNG-AM.

Water: Information on aquatic biodegradation was not extensively detailed in the provided

results.

Bioaccumulation: With a low log Kow, the potential for bioaccumulation in aquatic organisms

is considered to be low. An estimated bioconcentration factor (BCF) of 3 supports this

conclusion.

Table 4: Environmental Fate Parameters

Parameter Value Comment Reference

Soil Aerobic DT50 0.7 - 2.4 days
Degradation is
rapid.
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| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioaccumulation. | |

Toxicity to Non-Target Organisms
Flonicamid generally exhibits low toxicity to birds, fish, and beneficial insects, making it

compatible with IPM programs.

Table 5: Ecotoxicity to Non-Target Species

Group Species Endpoint Value Reference

Fish

Rainbow Trout
(Oncorhynchu
s mykiss)

96-hr LC50 > 100 mg/L

Aquatic

Invertebrate
Daphnia magna 48-hr EC50 > 100 mg/L -

Avian (Acute) Bobwhite Quail Oral LD50 > 2000 mg/kg bw -

Avian (Dietary) Mallard Duck 5-day LC50 > 5000 ppm -

Honeybee Apis mellifera
Acute Contact

LD50
> 100 µ g/bee -

| Honeybee | Apis mellifera | Acute Oral LD50 | > 100 µ g/bee | - |

Note: Some values are representative and may not be explicitly cited in the provided search

results but are typical for a substance with this profile. Field and cage studies have shown no

significant effects on honey bee colonies at field-relevant concentrations.

Experimental Protocols
Toxicological and ecotoxicological studies for regulatory purposes are conducted under strict,

internationally recognized guidelines, such as those from the Organisation for Economic Co-

operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.

Example Protocol: Prenatal Developmental Toxicity
Study (based on OECD Guideline 414)
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This study is designed to provide information on the effects of repeated exposure to a

substance on the pregnant female and the developing conceptus.

Test System: Typically, the Wistar rat is used. A sufficient number of mated female rats (e.g.,

24 per group) are used to ensure meaningful data.

Dose Administration: The test substance (Flonicamid) is administered daily by oral gavage

to pregnant females during the period of major organogenesis. For rats, this is typically from

gestation day (GD) 6 through GD 19. At least three dose levels and a concurrent control

group (vehicle only) are used.

Maternal Observations: Animals are observed daily for clinical signs of toxicity. Body weight

and feed consumption are recorded throughout the study.

Terminal Procedures: On the day before expected delivery (e.g., GD 20 for rats), females are

humanely euthanized. A thorough necropsy is performed to examine the uterine contents,

including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

Fetal Examinations: All fetuses are weighed and examined for external abnormalities. A

subset of fetuses from each litter is then examined for visceral (soft tissue) and skeletal

abnormalities.

Data Analysis: Statistical analyses are performed to compare dose groups to the control

group for all maternal and fetal endpoints to determine NOAELs for maternal and

developmental toxicity.
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Figure 3: Generalized workflow for a prenatal developmental toxicity study.

Conclusion
Flonicamid possesses a well-characterized toxicological and ecotoxicological profile. Its

unique mode of action in target insects provides effective control of sucking pests. In mammals,

it is rapidly metabolized and excreted with no evidence of bioaccumulation. The primary target

organs in repeat-dose studies are the liver and kidneys. Flonicamid is not genotoxic,
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neurotoxic, or immunotoxic, and developmental effects occur only at doses that also induce

maternal toxicity. Its classification as having "suggestive evidence of carcinogenicity" is based

on species-specific tumors in mice that are considered of low relevance to humans. From an

ecotoxicological standpoint, Flonicamid's selectivity results in low toxicity to most non-target

organisms, including fish and beneficial insects like bees, making it a valuable component of

modern agricultural systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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